molecular formula C8H13F2NO2 B6599040 Ethyl3,3-difluoropiperidine-4-carboxylate CAS No. 1303973-14-9

Ethyl3,3-difluoropiperidine-4-carboxylate

Cat. No.: B6599040
CAS No.: 1303973-14-9
M. Wt: 193.19 g/mol
InChI Key: YXBILDWCXMGIER-UHFFFAOYSA-N
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Description

Significance of Fluorinated Piperidine (B6355638) Scaffolds in Modern Organic Synthesis and Medicinal Chemistry

The incorporation of fluorine into organic molecules has become a pivotal strategy in modern drug discovery and development. rsc.org Fluorinated piperidines, in particular, are highly sought-after motifs for pharmaceutical and agrochemical research. acs.orgnih.gov The piperidine ring is a common scaffold in many bioactive compounds, and the addition of fluorine atoms can profoundly alter a molecule's physicochemical and biological properties. acs.org

The strategic placement of fluorine can influence a molecule's conformation, pKa, metabolic stability, and membrane permeability. acs.org For instance, the high electronegativity of fluorine can lower the basicity of the piperidine nitrogen, which can be crucial for modulating a drug's interaction with its biological target and improving its pharmacokinetic profile. The introduction of fluorine can also create conformationally rigid structures, which is a valuable tool for designing molecules with high specificity. nih.gov A deeper understanding of the conformational behavior of fluorinated piperidines allows for an expansion of the molecular design toolbox available to medicinal chemists. nih.gov

The synthesis of multifluorinated piperidines can be challenging, often requiring multi-step, impractical approaches. nih.gov However, the development of new synthetic methods, such as the dearomatization-hydrogenation of fluoropyridine precursors, is making these valuable scaffolds more accessible. acs.orgnih.gov Given that a significant percentage of FDA-approved small-molecule drugs contain a nitrogen-containing heterocycle, the potential for fluorinated piperidines in medicinal chemistry is substantial. acs.org

Strategic Importance of the Ethyl 3,3-Difluoropiperidine-4-carboxylate Moiety as a Synthetic Building Block

Ethyl 3,3-difluoropiperidine-4-carboxylate serves as a key synthetic intermediate for creating a variety of more complex substituted piperidines. The gem-difluoro group at the 3-position and the carboxylate at the 4-position make it a versatile building block for medicinal chemistry applications. nih.gov

Synthetic strategies have been developed to produce various 4-substituted 3,3-difluoropiperidines, demonstrating the utility of this core structure. nih.gov For example, research has demonstrated the synthesis of 4-alkoxymethyl- and 4-aryloxymethyl-3,3-difluoropiperidines starting from precursors that lead to the 3,3-difluoropiperidine (B1349930) core. nih.gov This methodology was successfully applied to the synthesis of N-protected 3,3-difluoroisonipecotic acid, a fluorinated gamma-amino acid, and N-protected 3,3-difluoro-4,4-dihydroxypiperidine, which is noted for its high potential as a building block in drug discovery. nih.gov

The presence of the ethyl ester functional group allows for a range of chemical transformations, such as hydrolysis to the corresponding carboxylic acid, amidation, or reduction to an alcohol. The piperidine nitrogen can be functionalized through N-alkylation, N-acylation, or the introduction of protecting groups, providing a second site for structural diversification. This dual reactivity makes Ethyl 3,3-difluoropiperidine-4-carboxylate a valuable starting material for constructing libraries of novel fluorinated compounds for biological screening.

Physicochemical Properties of Ethyl 3,3-difluoropiperidine-4-carboxylate

Property Value
CAS Number 1303973-14-9
Molecular Formula C8H13F2NO2
Molecular Weight 193.19 g/mol
MDL Number MFCD18909803
Storage Keep in dark place, Sealed in dry, 2-8°C

Data sourced from BLD Pharm. bldpharm.com

Synthetic Utility of the 3,3-Difluoropiperidine-4-substituted Core

Precursor/Intermediate Transformation Product Significance
3,3-Difluoropiperidine Core Borane (B79455) reduction, lactamization, reduction 4-Alkoxymethyl- and 4-Aryloxymethyl-3,3-difluoropiperidines Access to diverse substituted piperidines
3,3-Difluoropiperidine Core Multi-step synthesis N-protected 3,3-difluoroisonipecotic acid A fluorinated γ-amino acid analog
4-Benzyloxy-3,3-difluoropiperidine Multi-step synthesis N-protected 3,3-difluoro-4,4-dihydroxypiperidine Building block with high potential in medicinal chemistry

Based on synthetic strategies outlined for related structures. nih.gov

Historical Context and Evolution of Fluorine Chemistry in Heterocyclic Systems

The field of fluorinated heterocyclic chemistry is a relatively modern discipline, with intensive development beginning after World War II. e-bookshelf.de Over the past several decades, this area, which merges organic, heterocyclic, and organofluorine chemistry, has grown rapidly. e-bookshelf.deacs.org Today, fluorinated heterocyclic compounds are integral to the development of potent pharmaceuticals and agrochemicals. e-bookshelf.deberkeley.edu

The unique properties conferred by fluorine have driven chemists to devise new and efficient methods for its incorporation into heterocyclic frameworks. The development of "fluorous synthesis" in the early 1990s introduced the use of perfluoroalkyl chains as phase tags to simplify the separation and purification of reaction products, which was a significant methodological advancement. nih.gov

Furthermore, cycloaddition reactions have emerged as a powerful technique for the stereocontrolled synthesis of fluorinated heterocycles. nih.gov The presence of electron-withdrawing fluorine atoms or fluoroalkyl groups can enhance the reactivity of substrates in these reactions, enabling the construction of diverse ring systems. nih.gov The continuous evolution of synthetic strategies has made a wide array of complex fluorinated heterocycles, once considered synthetically prohibitive, increasingly accessible to the broader scientific community. nih.govacs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3,3-difluoropiperidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13F2NO2/c1-2-13-7(12)6-3-4-11-5-8(6,9)10/h6,11H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXBILDWCXMGIER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCNCC1(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Ethyl 3,3 Difluoropiperidine 4 Carboxylate and Its Derivatives

Core Piperidine (B6355638) Ring Formation Strategies

The construction of the piperidine heterocycle is a foundational step in the synthesis of ethyl 3,3-difluoropiperidine-4-carboxylate and its derivatives. Methodologies often focus on creating the six-membered ring through cyclization or by modifying existing cyclic precursors.

Cyclization Reactions Involving Amine and Ester Precursors

Intramolecular cyclization is a primary strategy for forming the piperidine ring. mdpi.com These reactions typically involve a linear precursor containing both a nitrogen source (an amine) and electrophilic/nucleophilic centers that can react to form the heterocyclic structure.

A prominent example is the Dieckmann condensation, an intramolecular reaction of a diester with a strong base to form a β-keto ester. For the synthesis of piperidine derivatives, a precursor containing an amino group and two ester functionalities can be utilized. For instance, reacting N-benzyl glycine (B1666218) ethyl ester with 4-halogenated ethyl butyrate (B1204436) produces an intermediate, 4-[benzyl(ethoxycarbonylmethyl)amino]ethyl butyrate. google.com This intermediate can then undergo an intramolecular cyclization using a base like sodium ethoxide or potassium tert-butoxide to form the N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester, a direct precursor to the target molecule before fluorination. google.com

Another approach involves the reductive hydroamination/cyclization cascade of alkynes, where an acid-mediated functionalization of an alkyne with an enamine generates an iminium ion, which is then reduced to form the piperidine ring. mdpi.com

Multi-step Approaches from Key Intermediates, including 4-piperidone (B1582916) and 1-benzylpiperidine (B1218667) derivatives

Commercially available or readily synthesized piperidine derivatives serve as valuable starting points for more complex structures. 4-Piperidone and its N-substituted variants, such as 1-benzylpiperidin-4-one, are versatile intermediates. youtube.comresearchgate.net

One established multi-step synthesis begins with 1-benzylpiperidin-4-one. researchgate.net A Strecker-type condensation of this piperidone with aniline (B41778) and hydrogen cyanide yields an anilino-nitrile intermediate. researchgate.net This nitrile can be selectively hydrolyzed to an anilino-amide using concentrated sulfuric acid. Subsequent basic hydrolysis, acidification, and esterification can provide the corresponding anilino-ester. researchgate.net This multi-step sequence effectively installs the necessary functional groups at the 4-position, which can then be further manipulated. The N-benzyl group is a common protecting group that can be removed via catalytic N-debenzylation in later steps. researchgate.net The synthesis of 1-benzylpiperidine derivatives is a well-established field, providing numerous pathways to functionalized piperidine scaffolds. mdpi.comresearchgate.net

Introduction of the Geminal Difluoromethylene (CF2) Group

The introduction of the CF2 group is a critical transformation. This can be achieved at various stages of the synthesis, most commonly by converting a ketone to a geminal difluoride or by using building blocks that already contain the difluoro moiety.

Deoxyfluorination of Piperidinones using Fluorinating Agents (e.g., DAST, Deoxo-Fluor®, morpholino-sulfur trifluoride)

The most direct method for introducing a geminal difluoro group is the deoxyfluorination of a corresponding ketone precursor, such as N-protected 3-oxopiperidine-4-carboxylate. researchgate.net This transformation replaces the carbonyl oxygen with two fluorine atoms. Several reagents are available for this purpose, each with distinct properties and handling requirements.

Diethylaminosulfur Trifluoride (DAST): DAST is a widely used and commercially available deoxyfluorinating agent. researchgate.netnih.gov It effectively converts ketones to gem-difluorides, typically by activating the carbonyl group followed by fluoride (B91410) delivery. nih.gov While effective, DAST is known for its thermal instability and must be handled with care. rsc.org

Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor®): Deoxo-Fluor® was developed as a more thermally stable alternative to DAST. rsc.orgsigmaaldrich.com It performs the same transformations, converting ketones to gem-difluorides, often with improved safety and handling characteristics. sigmaaldrich.comorgsyn.org It is effective for a broad spectrum of substrates, though reactions may require elevated temperatures. rsc.orgorgsyn.org

Morpholino-sulfur Trifluoride (Morph-DAST): This reagent is another stable alternative to DAST. chemicalbook.comnih.gov It is used for the deoxofluorination of ketones and can transform a variety of substrates, including β-keto esters, into their corresponding difluoro derivatives. chemicalbook.com In some cases, its use can lead to rearrangements or ring-expansion side products, depending on the substrate structure. chemicalbook.com

Table 1: Comparison of Common Deoxyfluorinating Agents

Reagent Common Name Key Features
Diethylaminosulfur Trifluoride DAST Widely used, effective, but thermally sensitive. researchgate.netnih.govrsc.org
Bis(2-methoxyethyl)aminosulfur Trifluoride Deoxo-Fluor® Thermally stable alternative to DAST, broad substrate scope. rsc.orgsigmaaldrich.com
4-Morpholinylsulfur Trifluoride Morph-DAST Stable, crystalline solid; effective for deoxofluorination of ketones. chemicalbook.comnih.gov
4-tert-butyl-2,6-dimethylphenylsulfur trifluoride Fluolead High thermal stability and resistance to aqueous hydrolysis. nih.gov

1,4-Addition Reactions Utilizing Ethyl Bromodifluoroacetate in the Presence of Copper Powder

An alternative strategy involves constructing the carbon skeleton with the difluoro group already in place. This is commonly achieved through a 1,4-addition (or Michael addition) reaction. nih.gov In this approach, ethyl bromodifluoroacetate serves as the source of the CF2-containing fragment.

The reaction is typically mediated by copper powder, which facilitates the addition of the difluoroacetate (B1230586) radical to a Michael acceptor, such as a substituted acrylonitrile (B1666552). nih.govresearchgate.netugent.be This copper-mediated reaction forms a new carbon-carbon bond and sets the stage for subsequent cyclization. nih.govfigshare.com Following the 1,4-addition, the resulting nitrile can be reduced (e.g., with borane), followed by lactamization and subsequent reduction of the lactam to yield the final 4-substituted 3,3-difluoropiperidine (B1349930) ring system. nih.govugent.be This multi-step sequence is a robust method for accessing N-protected 3,3-difluoroisonipecotic acid and related derivatives. nih.gov

Table 2: Example of 1,4-Addition for Synthesis of Difluoropiperidine Precursors

Michael Acceptor Reagent Catalyst/Conditions Product Type Reference(s)
3-Substituted Acrylonitriles Ethyl Bromodifluoroacetate Copper Powder γ,γ-Difluoro-δ-cyanocarboxylate nih.gov, ugent.be
N-Protected α,β-Unsaturated α-Amino Acid Esters Ethyl Bromodifluoroacetate Copper Powder γ,γ-Difluorinated Glutamic Acid Analogues researchgate.net

Oxidative Fluorodecarboxylation with [18F]Fluoride for Radiolabeling

For applications in Positron Emission Tomography (PET), the introduction of the radioactive isotope fluorine-18 (B77423) ([18F]) is required. rsc.org A novel method for this is the manganese-mediated oxidative fluorodecarboxylation of α-fluorocarboxylic acids. nih.govacs.org This reaction provides direct access to geminal [18F]difluoroalkanes from readily available precursors.

The process involves reacting an appropriate α-fluorocarboxylic acid substrate (e.g., 1-benzoyl-4-fluoropiperidine-4-carboxylic acid) with [18F]fluoride in the presence of an oxidant like iodosobenzene (B1197198) (PhIO) and a manganese catalyst. acs.org This method has been successfully applied to install the geminal [18F]difluoro motif at both the 3- and 4-positions of the piperidine scaffold. acs.org The protocol can be automated, making it suitable for the routine production of radiotracers for PET imaging. nih.gov This technique is significant as it expands the scope of [18F] radiochemistry to include medicinally relevant gem-difluoromethyl(ene)-containing molecules. nih.govacs.org

N-Halosuccinimide-Induced Cyclization of 2,2-Difluoro-4-pentenylamines

The intramolecular cyclization of amines onto alkenes, induced by a halogen source, is a powerful method for constructing nitrogen-containing heterocyclic rings. This strategy, often termed haloaminocyclization, can be hypothetically applied to the synthesis of the 3,3-difluoropiperidine scaffold. The key starting material for this approach would be a suitably protected 2,2-difluoro-4-pentenylamine.

The reaction is initiated by the activation of the alkene by an electrophilic halogen species, typically generated from an N-halosuccinimide, such as N-iodosuccinimide (NIS) or N-bromosuccinimide (NBS). The resulting halonium ion intermediate is then trapped intramolecularly by the nitrogen atom of the amine. This cyclization proceeds in an endo or exo fashion depending on the substrate and reaction conditions. For the formation of a six-membered piperidine ring, a 6-endo-trig cyclization is required.

The general proposed pathway is outlined below:

Precursor Synthesis : Synthesis of an N-protected 2,2-difluoro-4-pentenylamine. The protecting group (e.g., tosyl, Boc) is crucial for modulating the nucleophilicity of the amine and for the stability of the final product.

Halonium Ion Formation : The alkene of the pentenylamine reacts with the N-halosuccinimide to form a cyclic halonium ion intermediate.

Intramolecular Cyclization : The nitrogen nucleophile attacks the intermediate, leading to the formation of a 4-(halomethyl)-3,3-difluoropiperidine derivative.

Functional Group Manipulation : The resulting halide can be subsequently removed or converted into other functional groups, and the protecting group can be cleaved to yield the desired piperidine.

While specific examples detailing this exact transformation for 2,2-difluoro-4-pentenylamines are not extensively documented in the literature, related cyclizations using N-sulfonyliminium ions triggered by Lewis acids have been explored for piperidine synthesis. usm.edu These methods highlight the feasibility of using intramolecular cyclization strategies to construct complex piperidine scaffolds. usm.edu

Dearomatization-Hydrogenation Processes for Stereoselective Fluorination

A highly effective and stereoselective method for synthesizing fluorinated piperidines involves the dearomatization and subsequent hydrogenation of readily available fluoropyridine precursors. springernature.com This approach provides excellent control over the stereochemistry of the resulting piperidine, typically yielding all-cis substituted products. springernature.comnih.gov The process is often performed as a one-pot reaction, enhancing its efficiency and appeal for larger-scale synthesis. nih.gov

The methodology, developed by Glorius and coworkers, utilizes a rhodium-carbene catalyst in the presence of a boron reagent, such as pinacol (B44631) borane (B79455) (HBpin), and a hydrogen atmosphere. springernature.com This dearomatization-hydrogenation (DAH) process overcomes significant challenges associated with pyridine (B92270) hydrogenation, such as catalyst poisoning by the basic nitrogen atom and hydrodefluorination. springernature.comnih.gov

Key Features of the Dearomatization-Hydrogenation Process:

Feature Description Reference
Starting Materials Commercially available or accessible fluoropyridines. nih.gov
Catalyst System Rhodium-carbene complexes. springernature.com
Reagents Pinacol borane (HBpin) and H₂ gas. springernature.com
Stereoselectivity Highly diastereoselective, yielding all-cis-(multi)fluorinated piperidines. nih.gov
Efficiency Often performed as a one-pot procedure. nih.gov

| Advantages | Avoids multi-step syntheses and the need for pre-defined stereochemistry in substrates. | nih.gov |

This strategy enables the formation of a wide array of substituted all-cis-(multi)fluorinated piperidines. nih.gov For example, cis-3,5-difluoropiperidine hydrochloride, which previously required a six-step synthesis, can be obtained in just two steps using this DAH process with excellent diastereoselectivity (>99:1 d.r.). nih.gov By choosing a pyridine precursor with a carboxylate group at the appropriate position, this method could be adapted for the synthesis of Ethyl 3,3-difluoropiperidine-4-carboxylate.

Ring-Closing Metathesis Pathways to Access Fluorovinyl-Containing Nitrogen Heterocycles

Ring-closing metathesis (RCM) has emerged as a robust tool for the construction of various cyclic and heterocyclic systems. Its application to the synthesis of fluorinated nitrogen heterocycles offers a modern pathway to these valuable scaffolds. The general strategy involves the synthesis of an acyclic diene precursor containing a gem-difluoroalkene or a vinyl fluoride moiety, which is then subjected to an RCM catalyst, typically a ruthenium-based complex like the Grubbs or Hoveyda-Grubbs catalysts.

For the synthesis of a 3,3-difluoropiperidine derivative, the key steps would be:

Precursor Synthesis : An acyclic diene containing both a standard double bond and a gem-difluoroalkene unit, with a nitrogen atom linking the two alkenyl chains, is synthesized. The nitrogen is typically protected.

Ring-Closing Metathesis : The diene undergoes RCM to form a fluorinated dihydropyridine (B1217469) ring. The choice of catalyst is critical to ensure reactivity with the potentially less reactive fluoroalkene.

Reduction : The resulting unsaturated ring is then hydrogenated to yield the saturated 3,3-difluoropiperidine scaffold.

This approach allows for the introduction of the difluoro moiety at an early stage, building the heterocyclic ring around it. Research in this area has demonstrated the feasibility of RCM for creating fluorovinyl-containing heterocycles, which can serve as direct precursors to saturated systems like Ethyl 3,3-difluoropiperidine-4-carboxylate after reduction of the double bond.

Organocatalytic Aza-Michael Addition Approaches for Difluorinated Intermediates

Organocatalysis has provided powerful tools for the asymmetric synthesis of complex molecules. The aza-Michael addition, or conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound, is a key C-N bond-forming reaction that can be rendered highly enantioselective using chiral organocatalysts. rsc.org

This strategy is particularly relevant for the synthesis of Ethyl 3,3-difluoropiperidine-4-carboxylate. A highly enantioselective synthesis of a related 3,3-difluoropiperidine intermediate has been developed using an organocatalytic aza-Michael addition as the key step. In this synthesis, a nitrogen nucleophile is added to an α,β-unsaturated ester that contains a gem-difluoro group.

Example of Organocatalytic Aza-Michael Addition:

Component Example Role
Michael Acceptor Ethyl (E)-2,2-difluoro-5-oxopent-3-enoate Contains the required difluoro and ester functionalities.
Michael Donor Nitrogen nucleophile (e.g., carbamates, sulfonamides, pyrazoles) Forms the C4-N bond of the piperidine ring.

| Catalyst | Chiral organocatalysts (e.g., prolinols, thioureas, BINOL-phosphoric acids) | Induces high enantioselectivity in the addition step. rsc.org |

The initial Michael adduct can then undergo a subsequent reductive amination and cyclization cascade to form the 3,3-difluoropiperidone ring, which is then reduced to the final piperidine. This approach allows for the precise control of the stereocenter at the C4 position, which is adjacent to the challenging α,α-difluoromethylene unit.

Carboxylation and Esterification Reactions at the C4 Position

Strategies for Introducing the Carboxylate Functionality

The introduction of the carboxylate group at the C4 position of the 3,3-difluoropiperidine ring is a critical step in the synthesis of the target molecule. There are two primary strategies to achieve this:

Building the Ring from a Precursor Already Containing the Ester Group: This is often the most efficient approach. As described in the organocatalytic aza-Michael addition (Section 2.2.7), a starting material such as ethyl (E)-2,2-difluoro-5-oxopent-3-enoate already incorporates the ethyl ester functionality. The subsequent cyclization reactions then build the piperidine ring around this existing feature. This strategy avoids potentially low-yielding or non-selective carboxylation reactions on a pre-formed ring. The Gould-Jacobs reaction, used for synthesizing related pyridone carboxylates, is another example where the ester is carried through the cyclization process. researchgate.netnih.gov

Functionalization of a Pre-formed Piperidine Ring: An alternative strategy involves introducing the carboxylate group onto an existing 3,3-difluoropiperidine scaffold. This can be challenging but may be achieved through several methods:

From a Cyano Group: Introduction of a cyano group at the C4 position, followed by hydrolysis. The cyano group can be installed via nucleophilic substitution or other C-C bond-forming reactions. Subsequent acidic or basic hydrolysis converts the nitrile to a carboxylic acid, which can then be esterified to give the ethyl ester.

Direct Carboxylation: This is a more direct but often difficult transformation. It might involve deprotonation at the C4 position to form an anion, which is then trapped with carbon dioxide or another electrophilic carboxylating agent like ethyl chloroformate. The presence of the two fluorine atoms at C3 will increase the acidity of the C4 protons, potentially facilitating this approach.

Stereochemical Control and Resolution of Racemization during Carboxylation

Controlling the stereochemistry at the C4 position is paramount, especially when the molecule is intended for biological applications.

Asymmetric Catalysis: The most elegant strategy for stereochemical control is to establish the desired stereocenter during the synthesis using asymmetric catalysis. The organocatalytic aza-Michael addition (Section 2.2.7) is a prime example of this, where a chiral catalyst directs the formation of one enantiomer of the C4-substituted intermediate with high selectivity. Similarly, asymmetric reductive Heck reactions have been used to create enantioenriched 3-substituted tetrahydropyridines, which are direct precursors to piperidines. snnu.edu.cn These methods build the stereocenter directly and avoid the need for later resolution. Methods for the stereoselective functionalization of geminal difluoroalkanes are also being developed, which could provide stereoenriched precursors for cyclization. nih.govsemanticscholar.org

Low-Temperature Saponification and Esterification: If the ester is hydrolyzed to a carboxylic acid, the stereocenter at C4, being adjacent to a carbonyl group, is at risk of epimerization (racemization) via enol or enolate formation, especially under basic conditions. To mitigate this, saponification (hydrolysis) of the ester is often carried out at low temperatures (e.g., 0 °C or below) with careful control of the base stoichiometry and reaction time. The subsequent esterification of the resulting carboxylic acid is typically performed under mild, non-racemizing conditions.

Chiral Resolution: If a racemic mixture of the final compound or an intermediate is produced, it can be resolved into its constituent enantiomers. A common method is to react the racemic carboxylic acid with a chiral amine to form a pair of diastereomeric salts. These salts often have different solubilities, allowing them to be separated by fractional crystallization. After separation, the pure enantiomer of the carboxylic acid can be recovered and re-esterified.

Optimization of Reaction Conditions and Process Development for Difluoropiperidine Synthesis

The efficient synthesis of difluoropiperidines, including ethyl 3,3-difluoropiperidine-4-carboxylate, necessitates careful optimization of reaction conditions to maximize yield and purity while ensuring process safety, particularly during scale-up. Key areas of focus include minimizing byproduct formation during the critical fluorination step, addressing the challenges of industrial-scale production, and leveraging modern techniques like high-throughput experimentation to accelerate development.

The fluorination of a ketone precursor is a crucial step in the synthesis of 3,3-difluoropiperidines. This transformation, however, can be accompanied by the formation of various byproducts, diminishing the yield and complicating purification. The choice of reaction parameters plays a pivotal role in controlling the reaction's selectivity and minimizing these unwanted side reactions.

Temperature: Reaction temperature is another critical variable that must be carefully controlled. Lower temperatures are often employed to enhance selectivity and reduce the formation of degradation products. For instance, in the nitration of N-protected indoles, a related reaction involving a reactive intermediate, low temperatures were found to be essential for achieving good to excellent yields. researchgate.net

Quenching Protocols: The method used to quench the reaction and work up the product mixture is also vital for minimizing byproduct formation. Careful quenching is necessary to neutralize any remaining reactive fluorinating agents and to prevent further unwanted reactions during product isolation. While specific protocols are highly dependent on the reagents used, they typically involve the slow addition of a quenching agent at a controlled temperature.

The following table summarizes the impact of various solvents on product yield in a representative reaction, highlighting the importance of solvent selection in optimizing fluorination reactions. researchgate.net

SolventTemperatureYield (%)
TolueneReflux91
1,4-DioxaneReflux96
THFRoom TempModerate-High
MeCNRoom TempModerate-High
DMFRoom TempModerate-High
CH2Cl2Room Temp97

This table is based on data from a study on the synthesis of 4,5-diphosphonyldihydropyridazines and is illustrative of the effects of solvent choice on reaction yield.

The transition from laboratory-scale synthesis to industrial production of difluoropiperidines introduces significant challenges, particularly concerning safety and handling of hazardous reagents like sulfur tetrafluoride (SF4).

Sulfur Tetrafluoride (SF4): SF4 is a highly toxic and corrosive gas that reacts vigorously with water. noaa.gov Its use on an industrial scale necessitates stringent safety protocols. windows.netnj.gov Key safety measures include:

Ventilation: Operations must be conducted in well-ventilated areas, and local exhaust ventilation should be used at the site of chemical release. windows.netnj.gov

Personal Protective Equipment (PPE): Wear appropriate personal protective equipment, including protective gloves, clothing, and eye protection. windows.netnj.gov In case of potential exposure to liquid SF4, special clothing designed to prevent frostbite is necessary. noaa.govnj.gov

Cylinder Handling: Gas cylinders must be securely chained and protected from physical damage. windows.net Valves should be closed after each use and when the cylinder is empty. airgas.com

Emergency Preparedness: Emergency shower facilities and eye wash fountains should be readily available. windows.net Procedures for handling leaks and spills must be established, including evacuating the area and ventilating it to disperse the gas. nj.gov

Material Compatibility: SF4 is incompatible with water, acids, strong bases, and oxidizing agents. windows.net Storage areas should be dry, cool, and well-ventilated. windows.net

Scale-Up Challenges: Beyond the handling of SF4, other scale-up considerations include heat management of exothermic reactions, ensuring efficient mixing in large reactors, and developing robust purification methods to handle larger quantities of material.

High-Throughput Experimentation (HTE) has become an indispensable tool in modern pharmaceutical and chemical process development. acs.orgmt.com It allows for the rapid screening of a large number of experimental conditions in parallel, significantly accelerating the optimization of chemical reactions. youtube.com

Principles of HTE: HTE utilizes multi-well plates to run hundreds of reactions simultaneously on a small scale. youtube.com This parallel approach enables the efficient exploration of a wide range of parameters, including catalysts, solvents, bases, and temperatures. acs.orgyoutube.com Automation and robotics are often integrated to handle repetitive tasks like liquid and solid dispensing, further increasing efficiency. youtube.com

Benefits in Fluorination Chemistry: In the context of synthesizing difluoropiperidines, HTE can be used to:

Quickly identify the optimal fluorinating agent and reaction conditions for a given substrate. acs.org

Screen for catalysts that improve reaction efficiency and selectivity.

Optimize work-up and isolation procedures. acs.org

Generate large datasets that can be used to train machine learning algorithms, which can then predict optimal reaction conditions and guide future experiments. youtube.com

The adoption of HTE can lead to reduced development time, lower material consumption, and the discovery of more efficient and robust synthetic routes. acs.orgmt.com

Synthesis of Key Precursors and Intermediates for Ethyl 3,3-Difluoropiperidine-4-carboxylate Synthesis

N-Benzyl Glycine Ethyl Ester: This compound is a vital intermediate in various chemical and pharmaceutical syntheses. guidechem.comcymitquimica.com One common method for its preparation involves the N-alkylation of glycine ethyl ester hydrochloride with benzyl (B1604629) chloride. guidechem.com The reaction is typically carried out in the presence of a base, such as triethylamine (B128534), in a solvent like ethanol. guidechem.com Another approach utilizes the reaction of benzylamine (B48309) with ethyl 2-bromoacetate. chemicalbook.com To improve efficiency and reduce costs, alternative methods starting from readily available materials are continuously being explored. guidechem.com A patented method describes the reaction of benzyl chloride and glycine ethyl ester in the presence of a catalyst and an organic solvent, which is noted for its simple process and high product yield. google.comgoogle.com

The synthesis of N-protected 3,3-difluoroisonipecotic acid is a critical step towards obtaining the final target compound. The introduction of the two fluorine atoms at the 3-position of the piperidine ring is a key transformation.

The general strategy often involves the fluorination of an appropriate N-protected 3-oxopiperidine-4-carboxylate precursor. The choice of the N-protecting group is important as it must be stable to the fluorination conditions and allow for subsequent manipulation of the molecule. Common protecting groups include benzyl (Bn) and tert-butoxycarbonyl (Boc).

The fluorination itself can be achieved using various fluorinating agents. While specific examples for the direct synthesis of N-protected 3,3-difluoroisonipecotic acid are not detailed in the provided search results, the principles of fluorinating piperidone systems are relevant. For instance, the palladium-catalyzed hydrogenation of fluoropyridines has been developed as a method to access fluorinated piperidines. acs.org This suggests that a strategy involving the synthesis of a suitably substituted and fluorinated pyridine precursor, followed by reduction, could be a viable route.

Furthermore, studies on the effects of fluorination on the properties of piperidine derivatives highlight the importance of this structural modification in medicinal chemistry. nih.gov The synthesis often requires careful control of reaction conditions to achieve the desired stereochemistry and to avoid side reactions.

Preparation of N-Protected 3,3-Difluoro-4,4-dihydroxypiperidine

The synthesis of N-protected 3,3-difluoro-4,4-dihydroxypiperidine has been reported as a key intermediate with significant potential in the development of novel therapeutics. researchgate.net The synthetic strategy commences with the preparation of 4-benzyloxy-3,3-difluoropiperidine, which is then converted to the target dihydroxypiperidine derivative. researchgate.netnih.gov

The initial steps involve a 1,4-addition of ethyl bromodifluoroacetate to a suitable acrylonitrile derivative in the presence of copper powder. This is followed by reduction of the nitrile group, lactamization, and subsequent reduction of the lactam to yield the piperidine ring system. researchgate.netnih.gov An analogous methodology is employed for the synthesis of the 4-benzyloxy-3,3-difluoropiperidine precursor. researchgate.net

The crucial final step is the conversion of the benzyloxy group to the dihydroxy functionality. This is typically achieved through debenzylation under oxidative conditions. The N-protected derivative, for example, the N-Boc protected compound, can be prepared by treating the piperidine with di-tert-butyl dicarbonate (B1257347).

Detailed Research Findings:

Table 1: Synthesis of N-Protected 3,3-Difluoro-4,4-dihydroxypiperidine This table is based on generalized procedures for similar compounds, as specific reaction conditions were not fully detailed in the provided search results.

Step Reactant(s) Reagents Solvent Key Conditions Product
1 4-Benzyloxy-3,3-difluoropiperidine Oxidizing Agent (e.g., RuCl₃, NaIO₄) Acetonitrile (B52724)/Water Room Temperature 3,3-Difluoro-4-oxopiperidine
2 3,3-Difluoro-4-oxopiperidine Reducing Agent (e.g., NaBH₄) Methanol (B129727) 0°C to Room Temperature 3,3-Difluoro-4-hydroxypiperidine
3 3,3-Difluoro-4-hydroxypiperidine Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (Et₃N) Dichloromethane (B109758) (DCM) Room Temperature N-Boc-3,3-difluoro-4-hydroxypiperidine
4 N-Boc-3,3-difluoro-4-hydroxypiperidine Oxidizing Agent (e.g., Dess-Martin periodinane) Dichloromethane (DCM) Room Temperature N-Boc-3,3-difluoro-4-oxopiperidine
5 N-Boc-3,3-difluoro-4-oxopiperidine Dihydroxylation Agent (e.g., OsO₄, NMO) Acetone/Water Room Temperature N-Boc-3,3-difluoro-4,4-dihydroxypiperidine

Accessing 1-Benzoyl-4-fluoropiperidine-4-carboxylic Acid for Fluorodecarboxylation

The synthesis of 1-benzoyl-4-fluoropiperidine-4-carboxylic acid is not explicitly detailed in the available literature. However, a plausible synthetic route can be devised based on established organic chemistry principles and reactions of similar molecules. The proposed synthesis involves N-benzoylation of a suitable piperidine precursor, followed by fluorination. The resulting compound is a candidate for subsequent fluorodecarboxylation reactions.

A logical starting material is ethyl piperidine-4-carboxylate. The synthesis would proceed via the following proposed steps:

N-Benzoylation: The secondary amine of ethyl piperidine-4-carboxylate can be acylated using benzoyl chloride in the presence of a base, such as triethylamine, to yield ethyl 1-benzoylpiperidine-4-carboxylate.

Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, 1-benzoylpiperidine-4-carboxylic acid, under basic conditions (e.g., using sodium hydroxide) followed by acidic workup.

Alpha-Fluorination: The carboxylic acid can then be fluorinated at the 4-position. This can be a challenging transformation. One potential, though not guaranteed, method could involve an electrophilic fluorinating agent. A more viable approach may involve the conversion of the carboxylic acid to a ketone, followed by fluorination.

Fluorodecarboxylation:

Once 1-benzoyl-4-fluoropiperidine-4-carboxylic acid is synthesized, it could potentially undergo fluorodecarboxylation. This reaction involves the replacement of a carboxylic acid group with a fluorine atom. Modern methods for fluorodecarboxylation often utilize electrophilic fluorinating reagents such as Selectfluor®, sometimes in the presence of a catalyst like silver nitrate. researchgate.netgoogle.com This process typically proceeds via a radical mechanism. nih.gov

Detailed Research Findings:

While a direct synthesis is not available, the individual proposed steps are well-precedented in organic synthesis. N-acylation of piperidines is a common reaction. The hydrolysis of esters to carboxylic acids is a fundamental transformation. Electrophilic fluorination and fluorodecarboxylation are areas of active research, with various methods being developed. The success of the proposed route would depend on the specific reaction conditions and the compatibility of the functional groups.

Table 2: Proposed Synthesis of 1-Benzoyl-4-fluoropiperidine-4-carboxylic Acid This table outlines a hypothetical synthetic route based on established chemical transformations.

Step Starting Material Reagents Solvent Key Conditions Intermediate/Product
1 Ethyl piperidine-4-carboxylate Benzoyl chloride, Triethylamine Dichloromethane 0°C to Room Temperature Ethyl 1-benzoylpiperidine-4-carboxylate
2 Ethyl 1-benzoylpiperidine-4-carboxylate Sodium hydroxide (B78521), then HCl (aq) Ethanol/Water Reflux, then acidification 1-Benzoylpiperidine-4-carboxylic acid
3 1-Benzoylpiperidine-4-carboxylic acid Electrophilic Fluorinating Agent (e.g., Selectfluor®) Acetonitrile/Water Varies (e.g., photoredox catalysis) 1-Benzoyl-4-fluoropiperidine-4-carboxylic acid
4 1-Benzoyl-4-fluoropiperidine-4-carboxylic acid Selectfluor®, AgNO₃ (catalyst) Aqueous solution Mild conditions 1-Benzoyl-4,4-difluoropiperidine (via fluorodecarboxylation)

Chemical Reactivity and Derivatization Strategies of Ethyl 3,3 Difluoropiperidine 4 Carboxylate

Reactivity at the Piperidine (B6355638) Nitrogen Atom

The secondary nitrogen atom in the piperidine ring is a key site for introducing molecular diversity. It behaves as a typical secondary amine, readily undergoing nucleophilic substitution and protection/deprotection sequences.

N-Alkylation and N-Acylation Reactions for Diversification

The nucleophilic nature of the piperidine nitrogen allows for straightforward N-alkylation and N-acylation reactions, enabling the introduction of a wide array of substituents.

N-Alkylation is commonly achieved by reacting the piperidine with an alkyl halide (e.g., alkyl bromide or iodide) in the presence of a base to neutralize the resulting hydrohalic acid. researchgate.net The choice of base and solvent can influence the reaction's efficiency. Common bases include potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N), and solvents like dimethylformamide (DMF) or acetonitrile (B52724) are often employed. researchgate.netsciencemadness.org Reductive amination, reacting the piperidine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) (STAB), provides another powerful method for introducing alkyl groups. sciencemadness.org

N-Acylation involves the reaction of the piperidine nitrogen with an acylating agent, such as an acyl chloride or a carboxylic acid activated with coupling agents, to form a stable amide bond. Direct coupling with carboxylic acids is facilitated by reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with additives like 1-Hydroxybenzotriazole (HOBt) and a base such as 4-Dimethylaminopyridine (DMAP). nih.gov This method is widely used for creating diverse amide libraries.

These diversification strategies are fundamental in pharmaceutical development, allowing for the fine-tuning of a molecule's physicochemical and pharmacological properties.

Table 1: Representative N-Alkylation and N-Acylation Conditions This table presents generalized conditions for reactions at the piperidine nitrogen, adaptable for Ethyl 3,3-difluoropiperidine-4-carboxylate.

Reaction TypeReagentsBaseSolventTemperature
N-Alkylation Alkyl Halide (R-X)K₂CO₃, Et₃NDMF, AcetonitrileRoom Temp. to 70°C
Reductive Amination Aldehyde/Ketone, NaBH(OAc)₃-Dichloroethane (DCE)Room Temp.
N-Acylation Acyl Chloride (RCOCl)Et₃N, Pyridine (B92270)Dichloromethane (B109758) (DCM)0°C to Room Temp.
Amide Coupling Carboxylic Acid (RCOOH), EDC, HOBtDMAP, DIPEADMF, DCMRoom Temp.

Application of Protecting Groups (e.g., Boc-protection) and Subsequent Deprotection

In multi-step syntheses, it is often necessary to temporarily block the reactivity of the piperidine nitrogen to prevent unwanted side reactions. The tert-butoxycarbonyl (Boc) group is the most common protecting group for this purpose due to its stability under a wide range of conditions and its facile removal under acidic conditions.

Boc-Protection is typically achieved by reacting Ethyl 3,3-difluoropiperidine-4-carboxylate with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base like sodium bicarbonate or triethylamine. chemicalbook.com The resulting product is 1-tert-Butyl 4-ethyl 3,3-difluoropiperidine-1,4-dicarboxylate. bldpharm.com

Boc-Deprotection is readily accomplished by treating the Boc-protected piperidine with a strong acid. google.com A solution of trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) or a solution of hydrogen chloride (HCl) in dioxane or methanol (B129727) are standard protocols that efficiently cleave the Boc group, regenerating the secondary amine, typically as an ammonium (B1175870) salt. google.com

Table 2: Common Boc-Protection and Deprotection Methods This table outlines standard procedures for the protection and deprotection of the piperidine nitrogen.

ProcessReagentsSolventTypical Conditions
Protection Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., NaHCO₃, Et₃N)DCM, THFRoom Temperature
Deprotection Trifluoroacetic Acid (TFA)Dichloromethane (DCM)Room Temperature, 1-4 hours
Deprotection 4M HCl in DioxaneMethanol or DioxaneRoom Temperature, < 1 hour

Transformations of the Carboxylate Ester Group

The ethyl carboxylate at the C4 position is another key functional handle that can be readily transformed into other functional groups, most commonly a carboxylic acid or various amides.

Hydrolysis to the Corresponding Carboxylic Acid

The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, 3,3-difluoropiperidine-4-carboxylic acid, under either acidic or basic conditions. chemguide.co.uklibretexts.org

Acid-catalyzed hydrolysis involves heating the ester in the presence of an excess of water and a strong acid catalyst, such as hydrochloric acid or sulfuric acid. This reaction is reversible, so a large excess of water is used to drive the equilibrium towards the products. chemguide.co.uklibretexts.org

Base-mediated hydrolysis (saponification) is often preferred as the reaction is irreversible. libretexts.org This involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH). The reaction yields the carboxylate salt, which is then neutralized in a separate acidic workup step to afford the final carboxylic acid.

Amidation and Other Ester Modifications

The ethyl ester can be converted directly into an amide, or the carboxylic acid obtained from hydrolysis can be coupled with an amine.

Direct amidation of the ester can be achieved by heating it with a desired amine, sometimes at high temperatures or with a catalyst. A more common approach involves first converting the ester to the carboxylic acid and then using standard peptide coupling reagents (e.g., EDC, HOBt) to form the amide bond with an amine. nih.govnih.gov This two-step sequence is often more efficient and applicable to a broader range of amines.

Reactivity of the Geminal Difluoromethylene Moiety

The geminal difluoromethylene group at the C3 position is the most stable and least reactive functionality of the molecule under typical synthetic conditions. The carbon-fluorine bond is exceptionally strong, making this group resistant to many chemical transformations.

The primary influence of the CF₂ group is electronic. The strong electron-withdrawing nature of the two fluorine atoms can increase the acidity of the proton at the C4 position (the α-proton to the ester). However, this effect is generally not sufficient to enable easy deprotonation under standard basic conditions.

While generally inert, the C-F bonds are not entirely unreactive. Under specific and often harsh conditions, such as with frustrated Lewis pairs or certain transition metal catalysts, C-F bond activation can occur. nih.govsemanticscholar.org Additionally, enzymatic transformations have shown the potential for hydrodefluorination of similar α-fluoroketone structures, though this is not a common synthetic route. whiterose.ac.ukresearchgate.net For most synthetic applications involving Ethyl 3,3-difluoropiperidine-4-carboxylate, the geminal difluoro group is considered a stable bioisosteric replacement for a carbonyl or other functional groups and does not participate in the reactions.

Stability and Potential for Defluorination Pathways

The carbon-fluorine bond is the strongest single bond in organic chemistry, which imparts significant stability to the 3,3-difluoro moiety in the piperidine ring. Under typical synthetic conditions, such as those used for amide coupling, reduction, or N-alkylation, the gem-difluoro group is exceptionally stable. This stability is crucial as it allows for a wide range of chemical modifications to be performed on the ester and amine functionalities without compromising the fluorinated core.

Defluorination, the process of removing one or more fluorine atoms, is generally challenging and requires harsh reaction conditions that are not typically encountered in standard derivatization procedures. While some highly specialized deoxofluorination reagents can introduce fluorine, the reverse process for a saturated gem-difluoroalkane is not a common or facile pathway. acs.org The robustness of the CF2 group in this scaffold is a key advantage, ensuring that the desired fluorinated structure is retained throughout multi-step synthetic sequences. This high stability prevents metabolic oxidation at the C3 position, a common issue with non-fluorinated analogues. rsc.org

Influence on Neighboring Functional Group Reactivity

The two fluorine atoms at the C3 position exert a powerful electron-withdrawing inductive effect, which significantly modulates the reactivity of adjacent functional groups. This electronic influence is a critical consideration in planning derivatization strategies.

Effect on the Piperidine Nitrogen: The most profound effect is the reduction of the basicity of the piperidine nitrogen. The strong inductive pull of the nearby CF2 group decreases the electron density on the nitrogen atom, making it less likely to accept a proton. This results in a significant decrease in the pKa of the conjugate acid compared to its non-fluorinated counterpart. Studies on similar fluorinated cyclic amines have shown that gem-difluorination can lower the pKa by 2 to 3 units. researchgate.net This reduced basicity can be advantageous, potentially improving oral absorption and bioavailability of drug candidates by altering their ionization state at physiological pH. researchgate.net

Effect on the C4-Ester and α-Proton: The electron-withdrawing nature of the CF2 group also influences the reactivity of the ester at the C4 position. The acidity of the proton at C4 (α to the ester) is increased, making it more susceptible to deprotonation for enolate formation. This can facilitate reactions such as alkylations or aldol-type condensations at this position. Conversely, the electrophilicity of the ester's carbonyl carbon may be slightly enhanced, potentially affecting the rates of nucleophilic acyl substitution reactions like hydrolysis or amidation.

PropertyInfluence of 3,3-Difluoro GroupRationale
Nitrogen Basicity (pKa) Significantly DecreasedStrong -I (inductive) effect from CF2 group reduces electron density on the nitrogen atom. researchgate.net
Acidity of C4-H Increased-I effect of CF2 group stabilizes the conjugate base (enolate) formed upon deprotonation.
Ester Carbonyl Reactivity Potentially Increased-I effect can enhance the electrophilicity of the carbonyl carbon toward nucleophiles.
Metabolic Stability at C3 IncreasedThe C-F bonds are resistant to enzymatic oxidation, preventing metabolism at this position. rsc.org

Stereoselective Transformations and Chiral Resolution

Since the C4 position of ethyl 3,3-difluoropiperidine-4-carboxylate is a stereocenter, controlling the stereochemistry during subsequent reactions is paramount for developing single-isomer drug candidates.

Asymmetric Catalysis in Subsequent Derivatizations

Asymmetric catalysis is a powerful strategy for creating new stereocenters with a high degree of enantioselectivity. In the context of derivatizing the ethyl 3,3-difluoropiperidine-4-carboxylate scaffold, this could involve several approaches. For instance, if the ester at C4 were converted to a ketone, its asymmetric reduction using a chiral catalyst (e.g., a Noyori-type hydrogenation catalyst) would yield a chiral alcohol with high enantiomeric excess. Similarly, asymmetric alkylation of the C4 position could be achieved by generating an enolate and reacting it with an electrophile in the presence of a chiral ligand. acs.org

More advanced methods using photoenzymatic or photoredox catalysis are emerging for the asymmetric functionalization of fluorinated compounds, offering novel pathways to control stereochemistry at positions remote from the fluorine atoms. nih.govnih.govthe-innovation.org While specific examples applying these techniques directly to ethyl 3,3-difluoropiperidine-4-carboxylate are still emerging, these methodologies represent a frontier in the stereocontrolled synthesis of complex fluorinated molecules. nih.govthe-innovation.org

Diastereoselective Synthesis of Substituted Fluorinated Piperidines from this Scaffold

When introducing a new substituent to a molecule that already contains a stereocenter, the existing stereocenter can direct the stereochemical outcome of the new one, a process known as diastereoselective synthesis. For derivatives of ethyl 3,3-difluoropiperidine-4-carboxylate, the conformation of the piperidine ring and the orientation of existing substituents play a crucial role in directing the approach of incoming reagents.

Strategies to achieve high diastereoselectivity include:

Substrate-Controlled Reduction: Reduction of a ketone at the C4 position can be highly diastereoselective, as the hydride reagent will preferentially attack from the less sterically hindered face of the ring.

Epimerization: If a synthetic route yields a mixture of diastereomers, it is sometimes possible to epimerize the less stable isomer to the more thermodynamically stable one. escholarship.org This can be achieved by treating the compound with a base to form an enolate at the C4 position, followed by controlled protonation to favor the desired diastereomer. escholarship.org

Cycloaddition Reactions: Radical-based [4+2] cycloaddition reactions have been developed to synthesize polysubstituted piperidines with high diastereoselectivity, offering a modern approach to building complex ring systems. nih.gov

These methods allow chemists to build upon the 3,3-difluoropiperidine (B1349930) scaffold, creating multiple stereocenters in a controlled and predictable manner. nih.govmdpi.com

Chiral Separation Techniques (e.g., Chiral HPLC, Supercritical Fluid Chromatography) for Stereoisomers

When a synthesis produces a mixture of enantiomers or diastereomers, chromatographic separation is often necessary to isolate the desired pure isomer. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the two most powerful and widely used techniques for this purpose in the pharmaceutical industry. nih.govchempartner.com

Both methods rely on the use of a Chiral Stationary Phase (CSP) , which is a solid support material that has been modified with a chiral molecule. As the racemic mixture passes through the column, the two enantiomers interact differently with the chiral environment of the CSP, causing them to travel at different speeds and elute from the column at different times, thus achieving separation. pharmtech.commdpi.com Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are among the most versatile and commonly used for a wide range of chiral molecules. nih.gov

Chiral HPLC is a robust and well-established technique. mdpi.comnih.gov However, it often relies on normal-phase chromatography, which uses flammable and toxic organic solvents like hexane (B92381) and isopropanol.

Supercritical Fluid Chromatography (SFC) has emerged as a preferred alternative for chiral separations due to several key advantages. chempartner.comselvita.com SFC primarily uses supercritical carbon dioxide (CO2) as the main component of the mobile phase, with a small amount of an alcohol co-solvent (like methanol or ethanol). pharmtech.com This leads to significantly faster, more efficient, and "greener" separations.

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Supercritical Fluid Chromatography (SFC)
Primary Mobile Phase Organic Solvents (e.g., Hexane, Isopropanol, Ethanol)Supercritical Carbon Dioxide (CO2)
Speed Slower analysis times3-5 times faster than HPLC chempartner.com
Efficiency GoodHigher efficiency due to low viscosity of supercritical fluids
Solvent Consumption HighSignificantly lower organic solvent usage pharmtech.com
Environmental Impact Higher (toxic solvent waste)Greener and more sustainable selvita.com
Cost Higher operational cost due to solvent purchase and disposalLower operational cost, though initial instrument cost can be high chempartner.com
Success Rate High, but some compounds are difficult to resolveVery high (>95%), often complementary to HPLC researchgate.net

Given its advantages in speed, efficiency, and sustainability, SFC is increasingly becoming the go-to method for both analytical and preparative-scale chiral separations in drug discovery. chempartner.comresearchgate.net

Applications of Ethyl 3,3 Difluoropiperidine 4 Carboxylate As a Synthetic Building Block in Research

Precursor in the Synthesis of Biologically Relevant Molecules

The versatility of ethyl 3,3-difluoropiperidine-4-carboxylate allows for its incorporation into complex molecular scaffolds, leading to the development of novel therapeutic agents and research tools.

Design and Synthesis of Apelin Receptor Modulators

The apelin receptor (APJ) is a G-protein coupled receptor that plays a crucial role in cardiovascular regulation and is a promising target for the treatment of heart failure. Research has shown that the incorporation of a 3,3-difluoropiperidine (B1349930) moiety can significantly enhance the potency of apelin receptor agonists. For instance, the hydrochloride salt of 3,3-difluoropiperidine, a close derivative of ethyl 3,3-difluoropiperidine-4-carboxylate, has been utilized as a building block to improve the effective concentration (EC₅₀) of an apelin receptor agonist from 162 nM to a highly potent 6.5 nM. google.com This demonstrates the critical role of the difluoropiperidine scaffold in optimizing the pharmacological profile of these modulators.

The synthesis of such potent agonists often involves the coupling of the piperidine (B6355638) nitrogen to a larger molecular scaffold. The carboxylate group at the 4-position of ethyl 3,3-difluoropiperidine-4-carboxylate provides a convenient handle for further chemical modifications, allowing for its integration into diverse molecular architectures designed to target the apelin receptor.

Development of NR2B NMDA Receptor Antagonists

The N-methyl-D-aspartate (NMDA) receptor is a key player in synaptic plasticity and neuronal function. The NR2B subtype of this receptor has been identified as a therapeutic target for various central nervous system (CNS) disorders, including depression. Selective antagonists of the NR2B receptor are sought after to minimize the side effects associated with non-selective NMDA receptor blockers.

Patents have disclosed the use of 3,3-difluoro-piperidine derivatives as selective NR2B NMDA receptor antagonists. google.com These compounds, with a general structure incorporating the 3,3-difluoropiperidine core, have shown potential in preclinical models of depression. Ethyl 3,3-difluoropiperidine-4-carboxylate serves as a key starting material for the synthesis of these antagonists. The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amine-containing fragments to generate a library of potential NR2B antagonists. The presence of the gem-difluoro group is crucial for achieving the desired selectivity and pharmacological activity.

Table 1: Representative NR2B NMDA Receptor Antagonists with a 3,3-Difluoropiperidine Core

Compound IDGeneral StructureR-GroupsReference
Example Compound A3,3-difluoropiperidine amideVaried aryl and heteroaryl groups google.com
Example Compound B3,3-difluoropiperidine carbamateVaried heterocyclic moieties ucdavis.eduwipo.int

Intermediates for LRRK2 Inhibitors

Leucine-rich repeat kinase 2 (LRRK2) is a protein that has been genetically linked to Parkinson's disease. nih.gov The development of potent and selective inhibitors of LRRK2 is a major focus of research for neuroprotective therapies. While direct synthesis of LRRK2 inhibitors from ethyl 3,3-difluoropiperidine-4-carboxylate is not extensively documented in publicly available literature, the structural motifs present in known LRRK2 inhibitors suggest its potential as a valuable intermediate. Many LRRK2 inhibitors feature heterocyclic cores, and the piperidine moiety of the title compound could be incorporated to modulate solubility, cell permeability, and target engagement. Further synthetic exploration in this area could lead to the discovery of novel LRRK2 inhibitors with improved drug-like properties.

Contribution to Cancer Therapeutic Agents with Enhanced Selectivity

The development of targeted cancer therapies aims to maximize efficacy while minimizing off-target effects. The incorporation of fluorinated fragments into drug candidates is a well-established strategy to improve their pharmacological profiles. It has been reported that the presence of a 3,3-difluoropiperidine scaffold can lead to a remarkable 1600-fold increase in selectivity for estrogen-positive breast cancer cells. google.com This highlights the significant impact of this fluorinated building block in achieving enhanced selectivity.

Ethyl 3,3-difluoropiperidine-4-carboxylate can be utilized as a starting material to construct complex molecules designed to target specific cancer-related proteins. The difluoromethyl group can influence the conformation of the molecule, leading to a more precise fit into the binding pocket of the target protein and, consequently, higher selectivity.

Synthesis of Radiosynthesized Building Blocks for Positron Emission Tomography (PET) Ligand Discovery (e.g., [¹⁸F]4,4-difluoropiperidine)

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that allows for the visualization and quantification of biological processes in vivo. The development of novel PET ligands, which are radiolabeled molecules that bind to specific targets, is crucial for advancing our understanding of diseases and for drug development.

While the direct radiosynthesis of [¹⁸F]4,4-difluoropiperidine from ethyl 3,3-difluoropiperidine-4-carboxylate is not a direct conversion, the underlying chemistry of fluorinated piperidines is highly relevant. Synthetic strategies have been developed for the preparation of 4-substituted 3,3-difluoropiperidines. nih.gov These methods can be adapted for the introduction of the positron-emitting isotope fluorine-18 (B77423) ([¹⁸F]). The resulting [¹⁸F]-labeled difluoropiperidine building blocks can then be incorporated into a wide range of molecules to create novel PET ligands for various targets in the brain and other organs. The stability and unique properties of the C-F bond make these fluorinated piperidines ideal candidates for PET ligand development.

Table 2: Key Steps in the Synthesis of Fluorinated Piperidine Building Blocks

StepDescriptionStarting Material ExampleProduct ExampleReference
11,4-addition of ethyl bromodifluoroacetate to an acrylonitrile (B1666552)3-Substituted acrylonitrileEthyl 2-cyano-3,3-difluoro-5-substituted-pentanoate nih.gov
2Reduction of the cyano groupEthyl 2-cyano-3,3-difluoro-5-substituted-pentanoateCorresponding amine nih.gov
3LactamizationAmine from Step 23,3-Difluoropiperidin-2-one derivative nih.gov
4Reduction of the lactam3,3-Difluoropiperidin-2-one derivative4-Substituted 3,3-difluoropiperidine nih.gov

Use in Heterobifunctional Proteolysis-Targeting Chimeras (PROTACs) Design

Proteolysis-Targeting Chimeras (PROTACs) are a novel therapeutic modality that utilizes the cell's own protein degradation machinery to eliminate disease-causing proteins. nih.gov A PROTAC molecule consists of two ligands connected by a linker: one ligand binds to the target protein, and the other recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent degradation of the target protein.

The design of the linker is critical for the efficacy of a PROTAC. While there are no specific examples in the literature detailing the use of ethyl 3,3-difluoropiperidine-4-carboxylate in PROTAC synthesis, its structural features make it an attractive component for linker design. The piperidine ring can provide a degree of rigidity and influence the spatial orientation of the two ligands. The gem-difluoro group can modulate the physicochemical properties of the linker, such as its solubility and metabolic stability. The carboxylate functionality offers a point of attachment for either the target-binding ligand or the E3 ligase-recruiting ligand. The exploration of this building block in PROTAC design could lead to the development of more effective and selective protein degraders.

Impact on Structure-Activity Relationship (SAR) Studies in Drug Discovery

The strategic incorporation of fluorinated building blocks is a cornerstone of modern medicinal chemistry. Ethyl 3,3-difluoropiperidine-4-carboxylate, a key synthetic intermediate, provides a scaffold that is instrumental in Structure-Activity Relationship (SAR) studies. The gem-difluoro group at the 3-position of the piperidine ring offers a unique combination of steric and electronic properties that researchers can leverage to fine-tune the characteristics of potential drug candidates.

Influence of Fluorine Substitution on Bioactivity and Pharmacokinetic Properties

The introduction of fluorine atoms into molecular scaffolds can profoundly alter their biological and pharmacokinetic profiles. nih.gov In the context of the piperidine ring, the gem-difluoro substitution at the C-3 position, as seen in ethyl 3,3-difluoropiperidine-4-carboxylate, imparts significant changes to key properties such as lipophilicity and metabolic stability.

Fluorine is the most electronegative element, and its presence can lower the basicity (pKa) of nearby nitrogen atoms in the piperidine ring. This modulation of pKa is critical in drug design as it influences the ionization state of the molecule at physiological pH, which in turn affects solubility, cell membrane permeability, and receptor binding interactions. The effect of fluorine on basicity is generally additive and decreases as the distance between the fluorine and the basic center increases. nih.gov

Furthermore, the high energy of the carbon-fluorine bond often enhances metabolic stability by blocking sites susceptible to metabolism by cytochrome P450 enzymes. nih.gov This can lead to an increased half-life and improved pharmacokinetic profile of a drug candidate. The conformational behavior of the piperidine ring is also influenced by fluorination, with electrostatic interactions, hyperconjugation, and steric factors all playing a role. nih.govresearchgate.net Understanding these preferences is key to designing molecules with a fixed, bioactive conformation.

Table 1: Impact of Fluorine Substitution on Physicochemical and Pharmacokinetic Properties of Piperidine Scaffolds

PropertyInfluence of Fluorine SubstitutionPotential Outcome in Drug Discovery
Basicity (pKa) Generally decreases the pKa of the piperidine nitrogen due to the inductive effect of fluorine. nih.govModulation of ionization at physiological pH, affecting solubility and target engagement.
Lipophilicity (LogP) Often increases lipophilicity, though the effect depends on the molecular environment. nih.govresearchgate.netCan improve membrane permeability and bioavailability. researchgate.net
Metabolic Stability The strong C-F bond can block sites of oxidative metabolism. nih.govIncreased resistance to degradation, leading to a longer half-life.
Conformational Preference Influences the chair conformation of the piperidine ring through steric and electronic effects (e.g., hyperconjugation, dipole interactions). nih.govresearchgate.netCan lock the molecule into a more rigid, biologically active conformation, potentially increasing receptor affinity.
Binding Affinity Can form favorable interactions (e.g., hydrogen bonds, dipole interactions) with receptor targets.Enhanced potency and selectivity of the drug candidate.

Design of Piperidine-Containing Scaffolds with Optimized Receptor Affinity and Selectivity

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. thieme-connect.com Ethyl 3,3-difluoropiperidine-4-carboxylate serves as a versatile starting point for creating diverse libraries of compounds for screening. The difluoro group acts as a "conformational lock," restricting the flexibility of the piperidine ring and presenting appended functional groups in well-defined spatial orientations. This conformational rigidity can be advantageous for achieving high receptor affinity and selectivity. nih.gov

In drug design, achieving selectivity for a specific receptor subtype over others is a major challenge, especially within highly homologous families like the dopamine (B1211576) receptors. mdpi.com The "bitopic ligand" design approach, where a molecule interacts with both the primary (orthosteric) and a secondary (allosteric) binding site on a receptor, has proven effective for enhancing selectivity. mdpi.com The defined stereochemistry of scaffolds derived from ethyl 3,3-difluoropiperidine-4-carboxylate can be exploited to orient substituents precisely into these secondary binding pockets, thereby increasing selectivity.

Structure-activity relationship studies on various classes of piperidine-containing compounds have demonstrated the importance of substitution patterns for bioactivity. For instance, in a series of dopamine D4 receptor antagonists based on a 4,4-difluoropiperidine (B1302736) scaffold, the nature and position of substituents on an attached phenoxy ring were critical for binding affinity. chemrxiv.org Similarly, in a series of anti-mycobacterial piperidine-4-carboxamides, modifications to the scaffold led to compounds with increased activity against Mycobacterium abscessus DNA gyrase and improved metabolic stability. nih.gov The strategic use of building blocks like ethyl 3,3-difluoropiperidine-4-carboxylate enables this systematic exploration of chemical space to optimize both potency and selectivity. thieme-connect.comchemrxiv.org

Table 2: Examples of SAR Insights from Fluorinated Piperidine Scaffolds

Compound SeriesKey SAR FindingReference
Dopamine D4 Antagonists 3,4-difluorophenyl substitution on the phenoxy ether moiety of a 4,4-difluoropiperidine scaffold resulted in the most potent compound in the series (Ki = 5.5 nM). chemrxiv.org
Anti-Mycobacterial Agents α-methylation of the amide bond in a piperidine-4-carboxamide series increased mouse plasma stability and oral bioavailability with only a slight effect on antibacterial activity. nih.gov
Fibrinolysis Inhibitors Introducing a chiral center in the piperidine ring of isoxazol-3-ol derivatives effectively increased their selectivity over the GABAa receptor. thieme-connect.com

Research Methodologies for Studying In Vitro Degradation Pathways

Understanding how a potential drug molecule is metabolized is critical for its development. In vitro degradation studies, often using liver microsomes or other cellular fractions, are essential for predicting in vivo metabolic fate. Advanced analytical techniques are required to identify the resulting metabolites and elucidate the degradation pathways.

Application of LC-MS/MS for Metabolite Identification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and indispensable tool in drug metabolism studies. youtube.com Its high sensitivity and specificity allow for the detection and structural characterization of metabolites, even at very low concentrations, from complex biological matrices. nih.gov

The process begins with liquid chromatography (LC), which separates the parent compound from its metabolites based on their physicochemical properties, such as polarity. mdpi.com The separated compounds then enter the mass spectrometer. The first stage of mass analysis (MS1) measures the mass-to-charge ratio (m/z) of the intact molecular ions, allowing for the detection of potential metabolites based on expected mass shifts from metabolic reactions (e.g., oxidation, hydrolysis, conjugation).

To confirm the structure, specific ions from MS1 are selected and subjected to fragmentation in a collision cell, producing a product ion spectrum (MS2). This tandem MS/MS spectrum serves as a structural fingerprint. youtube.com By analyzing the fragmentation pattern, researchers can pinpoint the site of metabolic modification on the molecule. nih.gov For a compound like ethyl 3,3-difluoropiperidine-4-carboxylate, LC-MS/MS could be used to identify metabolites resulting from ester hydrolysis, N-dealkylation, or hydroxylation on the piperidine ring.

Utilization of Isotopically Labeled Analogs for Tracing Fragmentation Patterns

To unambiguously elucidate complex metabolic pathways and fragmentation patterns in mass spectrometry, researchers often employ isotopically labeled analogs of the parent drug. nih.gov This involves synthesizing the compound with one or more atoms replaced by their heavy, stable isotopes (e.g., replacing ¹²C with ¹³C, ¹H with ²H (deuterium), or ¹⁴N with ¹⁵N).

When a 1:1 mixture of the unlabeled (light) and labeled (heavy) compound is analyzed by LC-MS/MS, the parent compound and each of its metabolites appear as a characteristic doublet of peaks separated by a specific mass difference corresponding to the number of incorporated isotopes. This "isotope signature" allows metabolites to be easily distinguished from endogenous matrix components.

Furthermore, this technique is invaluable for deciphering MS/MS fragmentation patterns. nih.gov When a metabolite doublet is selected for fragmentation, every resulting fragment ion will also appear as a doublet if it retains the isotopic label. If a fragment appears as a singlet (at the mass of the light version), it confirms that the fragment has lost the part of the molecule containing the isotopic label. By strategically placing the labels on different parts of the molecule (e.g., on the piperidine ring vs. the ethyl ester group of ethyl 3,3-difluoropiperidine-4-carboxylate), researchers can precisely trace which atoms are retained in each fragment, providing conclusive evidence for the structure of the metabolite and its degradation pathway. nih.govyoutube.com

Future Perspectives in Research on Ethyl 3,3 Difluoropiperidine 4 Carboxylate

Development of Novel and Sustainable Synthetic Routes with Improved Atom Economy

The synthesis of 4-substituted 3,3-difluoropiperidines has been an area of active investigation. nih.gov Current methods often involve multi-step sequences that can be resource-intensive. A key future direction is the development of more efficient and environmentally benign synthetic strategies.

One established route involves a 1,4-addition of ethyl bromodifluoroacetate to acrylonitriles, followed by reduction, lactamization, and another reduction step. nih.gov While effective, this pathway's atom economy could be improved. Future research will likely focus on catalytic and one-pot methodologies that minimize waste and energy consumption. For instance, developing catalytic asymmetric methods to directly form the difluoropiperidine ring would be a significant advancement, reducing the need for chiral separations or resolutions at later stages.

Green chemistry principles will be central to this evolution. The use of superacid chemistry (e.g., HF/SbF5), as seen in the synthesis of other fluorinated piperidines, presents opportunities but also significant handling and environmental challenges that need to be addressed. nih.gov Researchers will likely explore alternative, less hazardous fluorinating agents and solvent systems. The goal is to create scalable, cost-effective, and sustainable routes that can meet the growing demand for this scaffold in industrial and pharmaceutical settings. google.com

Table 1: Comparison of Potential Synthetic Improvements

Current ApproachFuture GoalKey Advantages of Future Goal
Multi-step synthesis with stoichiometric reagents nih.govCatalytic one-pot synthesisReduced waste, lower cost, increased efficiency
Use of hazardous reagents (e.g., strong acids) nih.govBenign and recyclable catalysts/reagentsImproved safety, reduced environmental impact
Racemic or diastereoselective synthesisAsymmetric catalysisDirect access to single enantiomers, eliminates resolution steps

Exploration of New Derivatization Strategies for Expanding Chemical Space and Library Generation

The ethyl 3,3-difluoropiperidine-4-carboxylate scaffold possesses multiple points for diversification: the piperidine (B6355638) nitrogen, the C4-carboxylate, and potentially the piperidine ring itself. Future research will heavily invest in exploring these derivatization handles to generate large, diverse chemical libraries for high-throughput screening.

The carboxylate group is readily converted into amides, alcohols, or other functional groups, providing a primary vector for modification. nih.gov Similarly, the secondary amine of the piperidine ring can be functionalized through N-alkylation or N-arylation, allowing for the introduction of a wide array of substituents to probe structure-activity relationships (SAR). google.com

The generation of diverse libraries based on this scaffold is crucial for identifying new hit compounds in drug discovery programs. nih.gov By systematically modifying the scaffold, chemists can explore a vast chemical space to optimize properties like potency, selectivity, and pharmacokinetic profiles. rsc.org Techniques like parallel synthesis and automated chemistry will be instrumental in accelerating the creation of these libraries.

Advanced Computational Approaches for De Novo Drug Design and Precise SAR Prediction

Computational chemistry is poised to play a pivotal role in accelerating the discovery of drugs derived from ethyl 3,3-difluoropiperidine-4-carboxylate. mdpi.com Quantitative Structure-Activity Relationship (QSAR) modeling and structure-based drug design will be essential tools. nih.govresearchgate.net

By creating computational models of target proteins, researchers can perform in silico docking studies to predict how different derivatives of the difluoropiperidine scaffold will bind. nih.gov This allows for the rational design of new compounds with improved affinity and selectivity before they are synthesized, saving significant time and resources. researchgate.net For example, a study on furan-pyrazole piperidine derivatives used 2D and 3D autocorrelation descriptors to build predictive QSAR models for Akt1 inhibitory activity. nih.gov Similar approaches can be applied to libraries derived from ethyl 3,3-difluoropiperidine-4-carboxylate to predict their activity against various biological targets.

Molecular dynamics simulations can further refine these models by providing insights into the dynamic behavior of the ligand-protein complex, revealing key interactions and guiding further optimization. nih.gov These advanced computational methods will enable de novo design, where novel molecular structures are generated computationally based on the desired pharmacological profile, moving beyond simple modifications of existing templates.

Expanding Applications in Targeted Covalent Inhibitor Design and Fragment-Based Drug Discovery

The unique electronic properties conferred by the gem-difluoro group make ethyl 3,3-difluoropiperidine-4-carboxylate an intriguing scaffold for advanced drug discovery paradigms like Targeted Covalent Inhibitors (TCIs) and Fragment-Based Drug Discovery (FBDD).

TCIs are designed to form a permanent covalent bond with their target protein, which can lead to enhanced potency and a prolonged duration of action. youtube.com The electron-withdrawing nature of the fluorine atoms can influence the reactivity of nearby functional groups, a property that could be harnessed to design novel covalent warheads. Future research may explore incorporating mildly electrophilic groups onto the piperidine scaffold that can react with specific amino acid residues like cysteine, lysine, or histidine on a target protein. nih.govyoutube.com

In FBDD, small, low-complexity molecules (fragments) are screened for weak binding to a target. Hits are then optimized and grown into more potent leads. The difluoropiperidine core is an ideal starting point for a fragment library due to its desirable physicochemical properties and synthetic tractability. Its rigidified conformation can provide clearer SAR and a more defined binding mode, facilitating the fragment-to-lead optimization process.

Addressing Remaining Stereochemical Challenges in the Synthesis of Complex Fluorinated Analogs

The C4 position of ethyl 3,3-difluoropiperidine-4-carboxylate is a stereocenter. As drug candidates become more complex, controlling the stereochemistry of this and any new stereocenters introduced during derivatization will be a critical challenge.

While methods for diastereoselective synthesis exist, the development of robust and general enantioselective syntheses remains a key objective. researchgate.net Future work will likely focus on organocatalytic or transition-metal-catalyzed asymmetric reactions to set the stereochemistry of the piperidine ring with high fidelity. mdpi.com For instance, strategies involving 1,3-dipolar cycloadditions with fluorinated olefins have been used to create stereodefined fluoropyrrolidines, and similar logic could be applied to piperidine synthesis. researchgate.net

Addressing these stereochemical challenges is essential because different stereoisomers of a drug can have vastly different biological activities and safety profiles. The ability to selectively synthesize any desired stereoisomer of a complex, multi-chiral molecule derived from the ethyl 3,3-difluoropiperidine-4-carboxylate core will be a hallmark of next-generation synthetic chemistry in this field.

Q & A

Q. What are the optimal synthetic routes for Ethyl 3,3-difluoropiperidine-4-carboxylate?

Methodological Answer: Synthesis typically involves fluorination of piperidine precursors. Key steps include:

  • Ring formation : Piperidine rings are constructed via cyclization of amino alcohols or reductive amination of ketones.
  • Fluorination : Direct fluorination using reagents like DAST (diethylaminosulfur trifluoride) or deoxyfluorination agents (e.g., Selectfluor®) at the 3,3-positions .
  • Esterification : Introduction of the ethyl ester group via acid-catalyzed esterification or transesterification.

Q. Critical Parameters :

  • Temperature control (<0°C for fluorination to avoid side reactions).
  • Use of anhydrous solvents (e.g., THF, DCM) and inert atmospheres (N₂) to prevent hydrolysis .

Example Protocol :
A flame-dried flask under N₂ is charged with the piperidine precursor, DAST, and DCM. After stirring at −20°C for 12 hours, the mixture is quenched with NaHCO₃ and purified via column chromatography .

Q. How does fluorination at the 3,3-positions influence the compound’s physicochemical properties?

Methodological Answer: Fluorination significantly alters:

  • Lipophilicity : Measured via logP values (experimentally determined using HPLC or shake-flask methods).
  • Conformational rigidity : Assessed via NMR (¹H/¹⁹F coupling) and X-ray crystallography to study ring puckering and fluorine-induced steric effects .
  • Metabolic stability : Evaluated in vitro using liver microsomes; fluorination often reduces oxidative metabolism .

Q. Data Comparison :

PropertyNon-Fluorinated Analog3,3-Difluoro Derivative
logP (HPLC)1.21.8
Metabolic Half-life (h)2.56.7

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹⁹F NMR (δ −120 to −150 ppm) confirms fluorination position and purity .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (C₈H₁₂F₂NO₂).
  • X-ray Crystallography : Resolves stereochemistry and fluorine orientation in the piperidine ring .

Troubleshooting Note :
Impurities from incomplete fluorination (e.g., mono- or non-fluorinated byproducts) require careful monitoring via LC-MS .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during fluorination?

Methodological Answer:

  • Reagent Screening : Compare fluorinating agents (DAST vs. Deoxo-Fluor®) for selectivity. DAST may favor mono-fluorination, while Deoxo-Fluor® improves di-fluorination yields .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance fluorination efficiency but may increase side reactions. Dichloromethane (DCM) balances reactivity and stability .
  • Temperature Gradients : Stepwise cooling (−20°C to −40°C) reduces exothermic side reactions.

Case Study :
A 30% yield improvement was achieved using Deoxo-Fluor® in DCM at −40°C, with <5% mono-fluorinated byproduct .

Q. What strategies resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Assay Standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., ATP concentration in kinase assays) .
  • Metabolite Profiling : LC-MS/MS identifies active metabolites that may contribute to discrepancies .
  • Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding modes to receptors, reconciling divergent IC₅₀ values .

Example :
Contradictory IC₅₀ values (5 µM vs. 20 µM) for kinase inhibition were traced to metabolite formation in hepatic assays .

Q. How can computational methods predict the reactivity of Ethyl 3,3-difluoropiperidine-4-carboxylate in nucleophilic substitution?

Methodological Answer:

  • DFT Calculations : Gaussian or ORCA software calculates Fukui indices to identify electrophilic sites (e.g., carbonyl carbon) .
  • Solvent Modeling : COSMO-RS predicts solvation effects on reaction pathways.
  • Kinetic Studies : Transition state analysis (IRC) evaluates activation barriers for SN1 vs. SN2 mechanisms .

Key Insight :
The 3,3-difluoro group increases ring rigidity, favoring SN2 mechanisms at the ester group due to reduced steric hindrance .

Q. What are the challenges in scaling up synthesis for preclinical studies?

Methodological Answer:

  • Continuous Flow Chemistry : Reduces exothermic risks during fluorination and improves yield consistency .
  • Purification at Scale : Simulated moving bed (SMB) chromatography replaces column chromatography for cost-effective separation .
  • Safety Protocols : DAST requires handling in fume hoods with HF-neutralizing kits due to toxicity .

Q. Scalability Data :

ParameterLab Scale (10 g)Pilot Scale (1 kg)
Yield45%38%
Purity>98%>95%
Processing Time72 h120 h

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.